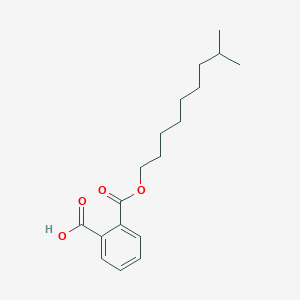

Monoisodecyl phthalate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monoisodecyl phthalate is synthesized through the esterification of phthalic anhydride with isodecanol. The reaction typically involves heating phthalic anhydride with isodecanol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and maintained at an elevated temperature to ensure efficient mixing and reaction completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Monoisodecyl phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the ester bond is cleaved in the presence of water, leading to the formation of phthalic acid and isodecanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Hydrolysis: Phthalic acid and isodecanol.

Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Monoisodecyl phthalate has several scientific research applications, including:

Biomonitoring: It is measured in urine samples as a biomarker of exposure to certain phthalates.

Toxicological Studies: In controlled laboratory settings, scientists use this compound to study its effects on cells, tissues, and whole organisms.

Environmental Monitoring: this compound is sometimes measured in environmental samples like water and soil to track the presence of phthalate contamination.

Mecanismo De Acción

Monoisodecyl phthalate, like other phthalates, is known to act as an endocrine disruptor. It can interfere with the body’s hormonal system by mimicking or blocking hormones and disrupting the body’s normal hormonal balance. This disruption can affect various physiological processes, including development, reproduction, and metabolism .

Molecular Targets and Pathways:

Hormone Receptors: this compound can bind to hormone receptors, such as estrogen and androgen receptors, altering their normal function.

Enzymatic Pathways: It can affect the activity of enzymes involved in hormone synthesis and metabolism, leading to altered hormone levels in the body.

Comparación Con Compuestos Similares

Diisodecyl Phthalate (DIDP): A phthalate ester with two isodecyl groups.

Di-n-butyl Phthalate (DBP): A phthalate ester with two n-butyl groups.

Diethyl Phthalate (DEP): A phthalate ester with two ethyl groups.

Uniqueness of Monoisodecyl Phthalate: this compound is unique due to its specific alkyl chain structure, which includes an 8-methylnonyl group. This structural feature can influence its physical and chemical properties, such as solubility, volatility, and reactivity, distinguishing it from other phthalates .

Actividad Biológica

Monoisodecyl phthalate (MiDP) is a phthalate ester that has garnered attention due to its potential biological activities and implications for human health. As a metabolite of various phthalates, MiDP is primarily used as a plasticizer in consumer products. This article explores the biological activity of MiDP, including its effects on cellular mechanisms, toxicity, and potential health implications.

Overview of Phthalates

Phthalates are a group of synthetic chemicals widely used to increase the flexibility and durability of plastics. They are commonly found in products such as toys, food packaging, and personal care items. Among the various phthalates, MiDP is noted for its unique properties and biological interactions.

Endocrine Disruption

Research indicates that phthalates, including MiDP, can act as endocrine disruptors. They interfere with hormone function, potentially leading to reproductive and developmental toxicities. In vitro studies have shown that exposure to MiDP can alter gene expression related to cell differentiation and proliferation. For instance, studies have demonstrated that high concentrations of phthalates can decrease the expression of genes associated with mesoderm development in embryonic stem cells, leading to cytotoxic effects .

Cytotoxicity and Apoptosis

A significant body of research has focused on the cytotoxic effects of phthalates on various cell types. In particular, studies have shown that MiDP can induce apoptosis in human peripheral blood mononuclear cells (PBMCs). The mechanism involves increased intracellular calcium levels and activation of caspases, which are critical mediators of programmed cell death .

Table 1 summarizes findings from key studies on the cytotoxic effects of MiDP:

| Study Reference | Cell Type | Concentration (μg/mL) | Observed Effect |

|---|---|---|---|

| Shi et al., 2013 | Human embryonic stem cells | 25-1000 | Altered gene expression; reduced viability at high concentrations |

| Sicinska et al., 2019 | PBMCs | 1-100 | Reduced cell viability; increased apoptosis markers |

| Glue et al., 2002 | Dendritic cells | 10 | Decreased maturation markers |

Immunotoxicological Effects

Phthalates have been shown to affect immune responses significantly. For instance, exposure to MiDP has been linked to altered cytokine production in immune cells. Specifically, studies indicate that certain phthalate metabolites can enhance the expression of inflammatory cytokines such as IL-4 and IL-5 in PBMC-derived dendritic cells . These changes may contribute to the development of allergic diseases.

Case Study 1: Fertility Implications

A comparative study assessed the levels of phthalate metabolites, including MiDP, in follicular fluid from women undergoing IVF treatment. The results indicated elevated levels of MiDP correlated with adverse outcomes in fertility treatments, suggesting a potential link between phthalate exposure and reproductive health issues .

Case Study 2: Environmental Exposure

Another study investigated the relationship between consumer habits and phthalate exposure among different demographics. It found significant correlations between the use of personal care products and increased levels of MiDP metabolites in urine samples from participants . This underscores the relevance of consumer products as a source of exposure.

Propiedades

IUPAC Name |

2-(8-methylnonoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICLWBMRDQUIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953152 | |

| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31047-64-0 | |

| Record name | 1,2-Benzenedicarboxylic acid, monoisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031047640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.